molecular formula C4HCl2IN2 B2745599 2,4-Dichloro-6-iodopyrimidine CAS No. 1062608-49-4

2,4-Dichloro-6-iodopyrimidine

Cat. No.: B2745599
CAS No.: 1062608-49-4
M. Wt: 274.87
InChI Key: WDAKSFIAMFFQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an iodine atom at position 6 on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 2,4-dichloropyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can enhance the efficiency and selectivity of the halogenation process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-iodopyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-6-iodopyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of nucleic acids and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-iodopyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleic acid synthesis and metabolism. The compound’s halogen atoms play a crucial role in its binding affinity and specificity towards these targets. The pathways involved include inhibition of DNA and RNA polymerases, leading to disruption of nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-iodopyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

2,4-dichloro-6-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2IN2/c5-2-1-3(7)9-4(6)8-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAKSFIAMFFQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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